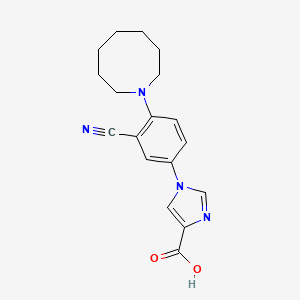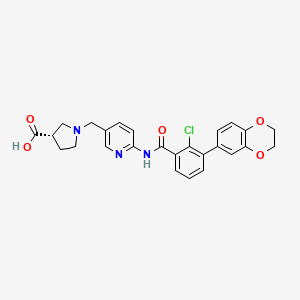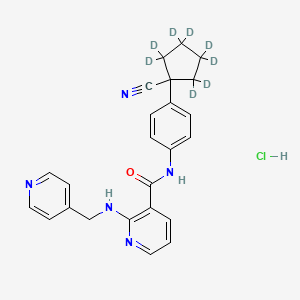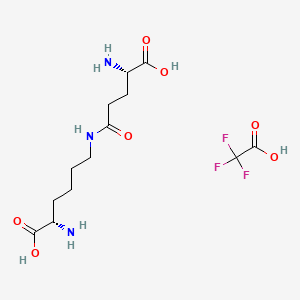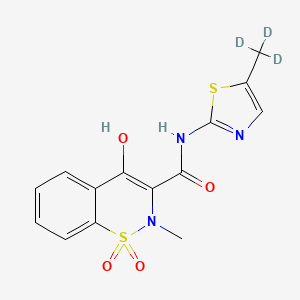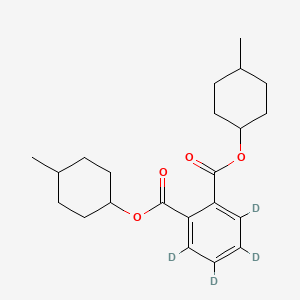
Bis(4-methylcyclohexyl) phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methylcyclohexyl) phthalate-d4 is a deuterated phthalate ester, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used as an internal standard in analytical chemistry due to its stable isotope labeling. It has a molecular formula of C22D4H26O4 and a molecular weight of 362.496 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylcyclohexyl) phthalate-d4 typically involves the esterification of phthalic anhydride with 4-methylcyclohexanol-d4. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylcyclohexyl) phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Bis(4-methylcyclohexyl) phthalate-d4 has several applications in scientific research:
Analytical Chemistry: Used as an internal standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Environmental Studies: Helps in tracing the fate and transport of phthalates in environmental samples.
Pharmacokinetics: Used in studies to understand the metabolism and distribution of phthalate esters in biological systems.
Material Science: Employed in the synthesis of polymers and plasticizers.
Mechanism of Action
The mechanism of action of Bis(4-methylcyclohexyl) phthalate-d4 is primarily related to its role as an internal standard. In analytical chemistry, it provides a reference point for quantifying the concentration of phthalate esters in samples. The deuterium atoms in the compound help in distinguishing it from non-deuterated analogs, allowing for accurate measurements.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: Commonly used as a plasticizer.
Diisononyl phthalate: Another plasticizer with similar applications.
Diisodecyl phthalate: Used in the production of flexible plastics.
Uniqueness
Bis(4-methylcyclohexyl) phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling provides enhanced stability and allows for precise quantification in complex mixtures.
Properties
Molecular Formula |
C22H30O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
bis(4-methylcyclohexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3/i3D,4D,5D,6D |
InChI Key |
JKJWMYHRXOJYJS-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CCC(CC2)C)C(=O)OC3CCC(CC3)C)[2H])[2H] |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




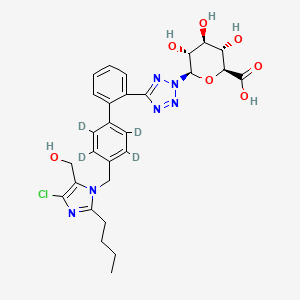
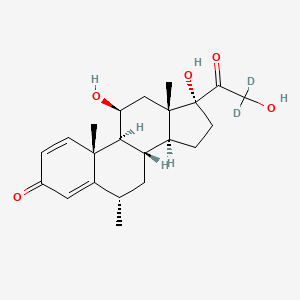

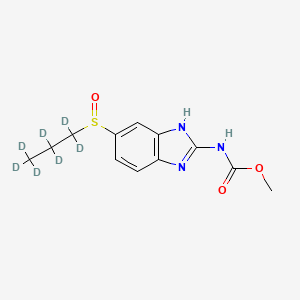
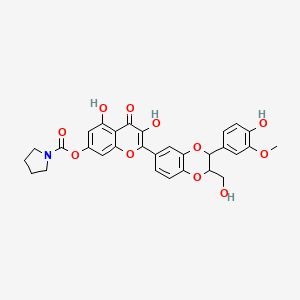
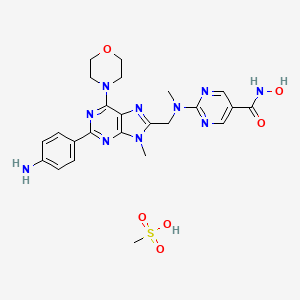
![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
